

# An In-depth Technical Guide to 7-Hydroxy-2,4-dimethylquinoline

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## Compound of Interest

Compound Name: 7-Hydroxy-2,4-dimethylquinoline

Cat. No.: B3056564

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Disclaimer: **7-Hydroxy-2,4-dimethylquinoline** is a sparsely studied compound. The following information is a comprehensive review based on established synthetic methodologies for analogous structures and the documented biological activities of related hydroxyquinoline derivatives. All proposed protocols and potential activities are inferred and should be validated experimentally.

## Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Their diverse biological activities span from antimalarial and anticancer to antimicrobial and neuroprotective effects. The introduction of hydroxyl and methyl substituents onto the quinoline scaffold can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide focuses on **7-Hydroxy-2,4-dimethylquinoline**, a derivative with potential for further investigation in drug discovery and development. Due to the limited direct literature on this specific compound, this document provides a projected synthesis, and an overview of its likely chemical and biological properties based on structurally related compounds.

## Physicochemical Properties (Predicted)

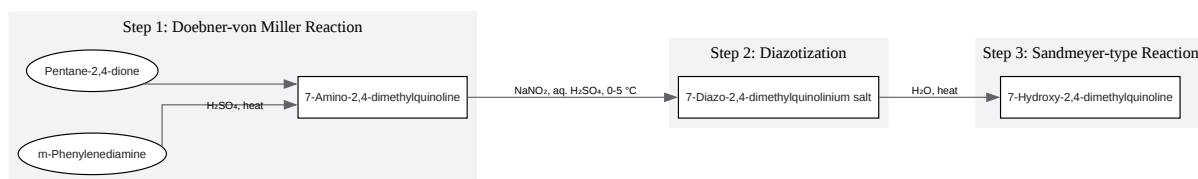
Property	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO
Molecular Weight	173.21 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
pKa	The hydroxyl group is expected to be weakly acidic.

## Synthesis of 7-Hydroxy-2,4-dimethylquinoline

A plausible synthetic route for **7-Hydroxy-2,4-dimethylquinoline**, which is not readily available commercially, involves a multi-step process. The core 2,4-dimethylquinoline structure can be synthesized via the Doebner-von Miller reaction, followed by functional group manipulations to introduce the hydroxyl group at the 7-position.

### Proposed Synthetic Pathway

A logical synthetic approach begins with the synthesis of 7-amino-2,4-dimethylquinoline, which can then be converted to the target compound via a Sandmeyer-type reaction.



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**Figure 1:** Proposed synthesis of **7-Hydroxy-2,4-dimethylquinoline**.

## Experimental Protocols

### Step 1: Synthesis of 7-Amino-2,4-dimethylquinoline (via Doebner-von Miller Reaction)

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-phenylenediamine (1 equivalent).
- **Acid Addition:** Slowly and with cooling, add concentrated sulfuric acid.
- **Reagent Addition:** To the stirred mixture, add pentane-2,4-dione (2 equivalents) dropwise.
- **Reaction:** Heat the reaction mixture to 130-140 °C for 4-6 hours.
- **Work-up:** Cool the mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until the pH is basic.
- **Extraction:** Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

### Step 2: Diazotization of 7-Amino-2,4-dimethylquinoline

- **Dissolution:** Dissolve 7-amino-2,4-dimethylquinoline (1 equivalent) in a dilute aqueous solution of sulfuric acid at 0-5 °C in an ice bath.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

### Step 3: Synthesis of **7-Hydroxy-2,4-dimethylquinoline** (Sandmeyer-type Reaction)

- **Hydrolysis:** Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.

- **Reaction:** Maintain the mixture at boiling for 30 minutes to ensure complete hydrolysis of the diazonium salt.
- **Work-up:** Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).
- **Extraction:** Extract the product with an organic solvent.
- **Purification:** Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

## Potential Biological Activities

Based on the known biological activities of structurally similar hydroxyquinoline derivatives, **7-Hydroxy-2,4-dimethylquinoline** is predicted to exhibit a range of pharmacological effects.

### Anticancer Activity

Hydroxyquinoline derivatives, particularly 8-hydroxyquinolines, are well-documented for their anticancer properties.<sup>[1][2]</sup> These compounds can chelate intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. The substitution pattern on the quinoline ring can influence the cytotoxic potency.

Table 1: Inferred Anticancer Activity of **7-Hydroxy-2,4-dimethylquinoline** based on Related Compounds

Compound	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
8-Hydroxy-2-quinolinecarbaldehyde	Hep3B	6.25 ± 0.034	
8-Hydroxy-2-quinolinecarbaldehyde	MDA-MB-231	12.5 - 25	
8-Hydroxy-2-quinolinecarbaldehyde	T-47D	12.5 - 25	
Dihydroquinoline derivative	MCF-7	Potent	[3]
Dihydroquinoline derivative	T47D, MDA-MB-231	2.20 - 11.90	[3]
7-hydroxy-3,4-dihydrocadalene	MCF7	55.24	[4]

## Antioxidant Activity

The phenolic hydroxyl group in **7-Hydroxy-2,4-dimethylquinoline** suggests potential antioxidant activity. Hydroxyquinolines can act as free radical scavengers by donating a hydrogen atom from the hydroxyl group.[5][6][7]

Table 2: Inferred Antioxidant Activity of **7-Hydroxy-2,4-dimethylquinoline**

Assay	Predicted Outcome
DPPH Radical Scavenging	Expected to show concentration-dependent radical scavenging activity.
Ferric Reducing Antioxidant Power (FRAP)	Predicted to exhibit reducing power.

### Experimental Protocol: DPPH Radical Scavenging Assay

- Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

- Sample Preparation: Prepare different concentrations of **7-Hydroxy-2,4-dimethylquinoline** in methanol.
- Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

## Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism often involves the chelation of essential metal ions required for microbial growth and enzyme function.[8][9]

Table 3: Inferred Antimicrobial Activity of **7-Hydroxy-2,4-dimethylquinoline** based on Related Compounds

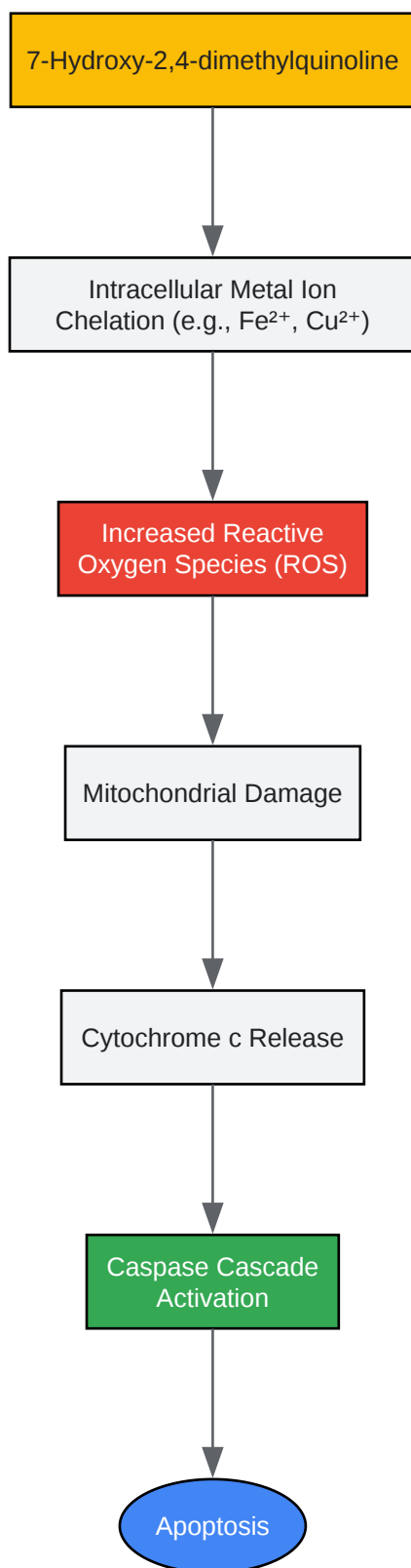
Compound	Microorganism	MIC (µg/mL)	Reference
Quinoline-based hydroxyimidazolium hybrid	S. aureus	2	[8]
Quinoline-based hydroxyimidazolium hybrid	M. tuberculosis H37Rv	10	[8]
Quinolinequinone derivative	S. aureus	1.22	[10]
7-Methoxyquinoline derivative	E. coli	7.81	[11]

## Neuroprotective Activity

Some quinoline derivatives have shown promise as neuroprotective agents, potentially through their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).<sup>[12]</sup><sup>[13]</sup>

## Signaling Pathways

Given the potential anticancer activity of hydroxyquinolines, a plausible mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).



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